Ethyl acetoacetate-13C4

Description

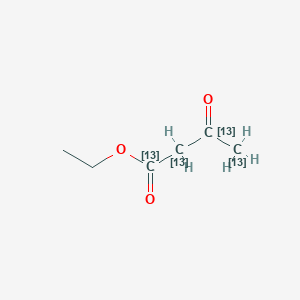

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo(1,2,3,4-13C4)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIBRDXRRQCHLP-XMUWKQMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466786 | |

| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-55-4 | |

| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl acetoacetate-1,2,3,4-13C4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl Acetoacetate-13C4: A Versatile Tool in Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl acetoacetate-13C4, a stable isotope-labeled version of the versatile organic compound ethyl acetoacetate (B1235776), has emerged as a critical tool in various scientific research domains. Its unique properties allow for precise tracing and quantification in complex biological systems, making it invaluable for metabolic studies, clinical diagnostics development, and drug metabolism research. This guide provides a comprehensive overview of the primary applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to facilitate its integration into advanced research settings.

Core Applications in Research

This compound serves several key functions in research, primarily as a precursor for generating a stable isotope-labeled internal standard for the quantification of ketone bodies, and as a hyperpolarized contrast agent for in vivo metabolic imaging of cancer. Its utility also extends to metabolic flux analysis and potentially in the field of proteomics.

Quantification of Ketone Bodies via Isotope Dilution Mass Spectrometry

A significant application of this compound is in the synthesis of [U-13C4]acetoacetate, which is used as an internal standard for the accurate quantification of ketone bodies (acetoacetate and β-hydroxybutyrate) in biological samples by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[1] This method overcomes the inherent instability of acetoacetate and allows for precise measurement, which is crucial in studies of metabolic diseases such as diabetes, as well as in research into ketogenic diets and neurological disorders.

This protocol describes the base-catalyzed hydrolysis of Ethyl-[U-13C4]acetoacetate to produce [U-13C4]acetoacetate.[1]

Materials:

-

Ethyl-[U-13C4]acetoacetate

-

1M Sodium Hydroxide (NaOH)

-

50% Hydrochloric Acid (HCl)

-

Stir plate and stir bar

-

Reaction vessel

-

pH meter or pH strips

Procedure:

-

In a suitable reaction vessel, combine 1 mL of Ethyl-[U-13C4]acetoacetate with 8 mL of 1M NaOH.

-

Place the vessel on a stir plate and stir the mixture at 60°C for 30 minutes.

-

After 30 minutes, remove the vessel from the heat and allow it to cool to room temperature.

-

Neutralize the reaction mixture to a pH of 7-8 by the dropwise addition of 50% HCl while monitoring the pH.

-

The resulting solution contains [U-13C4]acetoacetate. Aliquot and store at -80°C until use.[1]

This protocol outlines the general steps for the analysis of ketone bodies in biological samples (e.g., serum, tissue homogenates) using the synthesized [U-13C4]acetoacetate as an internal standard.[1][2]

Sample Preparation:

-

To a 1.5 mL microcentrifuge tube, add a known volume of the biological sample.

-

Spike the sample with a known amount of the [U-13C4]acetoacetate internal standard solution.

-

Add a protein precipitation solvent (e.g., ice-cold methanol:acetonitrile (1:1)) to the sample.

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis:

The following table summarizes typical parameters for the UPLC-MS/MS analysis of ketone bodies.

| Parameter | Value |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A suitable gradient to separate acetoacetate and β-hydroxybutyrate |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Scan Type | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |

MRM Transitions for Quantification:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Acetoacetate | 101.0 | 57.0 |

| [U-13C4]Acetoacetate | 105.0 | 60.0 |

| β-Hydroxybutyrate | 103.0 | 59.0 |

| d4-β-Hydroxybutyrate (alternative internal standard) | 107.0 | 62.0 |

Note: The exact m/z values may vary slightly depending on the instrument and calibration.

References

An In-depth Technical Guide to Ethyl Acetoacetate-13C4: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl acetoacetate-13C4 is a stable isotope-labeled version of ethyl acetoacetate (B1235776), a versatile organic compound widely employed in chemical synthesis and a molecule of significant interest in metabolic research. The incorporation of four carbon-13 isotopes provides a powerful tool for tracing the metabolic fate of the acetoacetate moiety in biological systems using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, with a focus on its application in metabolic studies.

Chemical Properties and Structure

This compound is chemically identical to its unlabeled counterpart but possesses a higher molecular weight due to the presence of four 13C atoms. The isotopic labeling is typically at the four carbon atoms of the acetoacetate backbone.

Structure:

The structure of this compound with the labeled carbons indicated by asterisks is as follows:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | ¹³C₄C₂H₁₀O₃ | [1] |

| Molecular Weight | 134.11 g/mol | [2][3] |

| CAS Number | 84508-55-4 | [2][4] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Appearance | Liquid | |

| Boiling Point | 181 °C (lit.) | [2] |

| Melting Point | -43 °C (lit.) | [2] |

| Density | 1.060 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.419 (lit.) | [2] |

| InChI Key | XYIBRDXRRQCHLP-XMUWKQMQSA-N | [2] |

| SMILES | CCO--INVALID-LINK--[13CH2]--INVALID-LINK--=O | [2] |

Experimental Protocols

Synthesis of this compound via Claisen Condensation

The synthesis of this compound is achieved through a Claisen condensation reaction using ¹³C-labeled ethyl acetate (B1210297) as the starting material.[5][6] This reaction involves the base-catalyzed self-condensation of two ester molecules to form a β-keto ester.

Materials:

-

Ethyl acetate-1,2-¹³C₂ (or other appropriately labeled ethyl acetate)

-

Sodium ethoxide (or another strong base like sodium metal)[7][8]

-

Anhydrous ethanol (B145695) (as solvent)

-

Anhydrous magnesium sulfate (B86663) or calcium chloride (for drying)[8]

-

Dichloromethane (B109758) or diethyl ether (for extraction)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide dissolved in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Labeled Ethyl Acetate: Ethyl acetate-1,2-¹³C₂ is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for several hours to drive the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and then neutralized with a dilute solution of hydrochloric acid or acetic acid.[7][8]

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane or diethyl ether.

-

Drying and Evaporation: The combined organic layers are dried over anhydrous magnesium sulfate or calcium chloride, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[8]

-

Purification: The crude product is purified by vacuum distillation to obtain the final, high-purity this compound.

Analytical Characterization

1. 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR is a primary technique for confirming the isotopic labeling pattern and purity of this compound.

Sample Preparation:

-

Dissolve 10-50 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Acquisition Parameters (Example for a 400 MHz spectrometer): [2][3][9]

| Parameter | Value |

| Pulse Program | zgpg30 (proton-decoupled) |

| Spectral Width (SW) | 220 ppm |

| Acquisition Time (AQ) | 1.0 - 2.0 s |

| Relaxation Delay (D1) | 2.0 - 5.0 s |

| Number of Scans (NS) | 128 or higher (depending on concentration) |

| Temperature | 298 K |

The resulting spectrum will show four intense signals corresponding to the four ¹³C-labeled carbons, with chemical shifts characteristic of their respective chemical environments (carbonyl, methylene, and methyl groups). The absence of significant signals at the natural abundance level for these carbons confirms high isotopic enrichment.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment of this compound.

Expected Fragmentation Pattern:

The mass spectrum of this compound will show a molecular ion peak [M]⁺ at m/z 134.11. The fragmentation pattern will be shifted by +4 mass units for fragments containing all four labeled carbons compared to the unlabeled compound. Key expected fragments include:[10][11][12]

-

[M-CH₃CH₂O]⁺: Loss of the ethoxy group, resulting in an acylium ion.

-

[M-CH₂¹³COOCH₂CH₃]⁺: Cleavage of the C-C bond adjacent to the ketone.

-

[¹³CH₃¹³CO]⁺: The acetyl cation fragment.

The relative intensities of these fragments can provide further structural confirmation.

Applications in Metabolic Research

This compound is a valuable tracer for studying ketone body metabolism. Ketone bodies, including acetoacetate, are produced in the liver and utilized as an energy source by extrahepatic tissues, particularly during periods of fasting or in pathological conditions like diabetes.

Metabolic Fate of Ethyl Acetoacetate in Hepatocytes and Macrophages

Recent studies have utilized this compound to trace the metabolic fate of acetoacetate in liver cells (hepatocytes) and immune cells (macrophages).[4] In hepatocytes, acetoacetate is produced from the breakdown of fatty acids.[13][14][15] In macrophages, it can be taken up and metabolized, influencing cellular processes.[4]

Experimental Workflow for Tracing Acetoacetate Metabolism

The following diagram illustrates a typical workflow for a stable isotope tracing experiment using this compound in cell culture.[16][17][18]

Signaling Pathway Context: Acetoacetate Metabolism

The metabolism of acetoacetate is integrated with central carbon metabolism. The diagram below illustrates the entry of ¹³C-labeled acetoacetate into the tricarboxylic acid (TCA) cycle.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolism, drug development, and systems biology. Its well-defined chemical properties and the ability to trace its metabolic fate with high precision using NMR and mass spectrometry provide deep insights into cellular biochemistry. The experimental protocols and workflows outlined in this guide offer a framework for the effective utilization of this powerful isotopic tracer in a variety of research applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 3. epic.awi.de [epic.awi.de]

- 4. Hepatocyte-macrophage acetoacetate shuttle protects against tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vanderbilt.edu [vanderbilt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Mass spectrum fragmentation of ethyl acetate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Hepatic ketogenesis regulates lipid homeostasis via ACSL1-mediated fatty acid partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hepatic conversion of acetyl-CoA to acetate plays crucial roles in energy stresses [elifesciences.org]

- 16. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 13C Labeled Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Carbon-13 (13C) labeled ethyl acetoacetate (B1235776). Ethyl acetoacetate is a valuable chemical intermediate, and its isotopically labeled forms are instrumental in metabolic research, particularly in studies involving ketone body metabolism and metabolic flux analysis.[1][2] This document outlines key physical data, experimental methodologies for their determination, and the metabolic context in which these labeled compounds are utilized.

Physical Properties of 13C Labeled Ethyl Acetoacetate Isotopologues

The incorporation of 13C isotopes into the ethyl acetoacetate molecule results in a predictable increase in its molecular weight and slight alterations in other physical properties. The following tables summarize the key physical data for various 13C labeled isotopologues of ethyl acetoacetate. The data presented is compiled from commercially available sources and literature values.

Table 1: General Physical Properties of Unlabeled and 13C Labeled Ethyl Acetoacetate

| Property | Unlabeled Ethyl Acetoacetate |

| Molecular Formula | C6H10O3 |

| Molecular Weight ( g/mol ) | 130.14[3] |

| Boiling Point (°C) | 181 (lit.) |

| Melting Point (°C) | -43 (lit.) |

| Density (g/mL at 25°C) | 1.028 |

| Refractive Index (n20/D) | 1.419 (lit.) |

Table 2: Physical Properties of Specific 13C Labeled Ethyl Acetoacetate Isotopologues

| Isotopologue | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) |

| Ethyl acetoacetate-3-13C | 61973-42-0 | CH3(13C)OCH2CO2CH2CH3 | 131.13 | 1.037 |

| Ethyl acetoacetate-4-13C | 100548-44-5 | (13C)H3COCH2CO2CH2CH3 | 131.13 | 1.037 |

| Ethyl acetoacetate-1,3-13C2 | 77504-73-5 | CH3(13C)OCH2(13C)O2CH2CH3 | 132.13 | 1.045 |

| Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | (13C)H3(13C)O(13C)H2(13C)O2CH2CH3 | 134.11 | 1.060 |

Note: Boiling point, melting point, and refractive index for the labeled compounds are generally reported as being consistent with the unlabeled compound and are often cited from literature without specifying variations due to isotopic labeling.

Experimental Protocols

The determination and application of the physical and metabolic properties of 13C labeled ethyl acetoacetate involve a range of standard and specialized experimental procedures.

2.1. Synthesis and Purification of 13C Labeled Ethyl Acetoacetate

The synthesis of 13C labeled ethyl acetoacetate typically follows the classical Claisen condensation of 13C labeled ethyl acetate (B1210297).[4] The position of the 13C label in the final product is determined by the labeling pattern of the starting ethyl acetate.

-

Reaction: Two moles of 13C labeled ethyl acetate are condensed in the presence of a strong base, such as sodium ethoxide, to yield one mole of 13C labeled ethyl acetoacetate and one mole of ethanol.

-

Purification: The reaction mixture is neutralized, and the ethyl acetoacetate is separated from the aqueous layer. The crude product is then purified by fractional distillation under reduced pressure.[4]

2.2. Determination of Physical Properties

Standard organic chemistry techniques are employed to determine the physical properties of the purified labeled ethyl acetoacetate.

-

Boiling Point Determination: The boiling point can be determined using a simple distillation apparatus or a Thiele tube.[5][6][7][8] The temperature at which the liquid and vapor phases are in equilibrium at a given atmospheric pressure is recorded as the boiling point.

-

Density Measurement: The density is determined by measuring the mass of a known volume of the liquid using a pycnometer or a calibrated micropipette at a constant temperature.

-

Refractive Index Measurement: A refractometer is used to measure the refractive index of the liquid at a specific temperature and wavelength (typically the sodium D-line, 589 nm).[9][10] A few drops of the sample are placed on the prism of the refractometer, and the boundary between the light and dark fields is read on the scale.[9]

2.3. Characterization by Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is a primary tool for confirming the position and enrichment of the 13C label.[11][12][13][14][15][16] The chemical shifts of the carbon atoms in the molecule provide information about their electronic environment. Proton-decoupled 13C NMR spectra show a single peak for each unique carbon atom.[14]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the labeled compound and to determine the isotopic enrichment. The mass spectrum will show a molecular ion peak corresponding to the mass of the 13C labeled molecule.

2.4. 13C Metabolic Flux Analysis (MFA)

13C labeled ethyl acetoacetate is a valuable tracer for studying cellular metabolism, particularly for interrogating ketone body metabolism.[1] The general workflow for a 13C-MFA experiment is as follows:

-

Experimental Design: Selection of the appropriate 13C labeled ethyl acetoacetate isotopologue based on the metabolic pathway of interest.[17]

-

Cell Culture and Labeling: Cells or organisms are cultured in a medium containing the 13C labeled ethyl acetoacetate as a carbon source.

-

Metabolite Extraction: After a defined incubation period, metabolic activity is quenched, and intracellular metabolites are extracted.

-

Analytical Measurement: The isotopic labeling patterns of downstream metabolites are measured using techniques such as GC-MS or LC-MS.[17]

-

Data Analysis and Flux Calculation: The mass isotopomer distributions are used to calculate the metabolic fluxes through the relevant pathways.[17]

Signaling Pathways and Metabolic Fate

Ethyl acetoacetate, upon entering a biological system, is readily hydrolyzed by esterases to produce acetoacetate and ethanol. Acetoacetate is a ketone body and can enter the ketogenesis and ketolysis pathways, providing a source of energy for various tissues, including the brain, especially during periods of low glucose availability.[18][19][20][21][22]

The use of 13C labeled ethyl acetoacetate allows researchers to trace the carbon atoms from ethyl acetoacetate as they are incorporated into other metabolites.[23] This is particularly useful in cancer research, where metabolic reprogramming is a hallmark of the disease.

Visualizations

Diagram 1: Metabolic Fate of Ethyl Acetoacetate

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl acetoacetate-13c | CAS#:61973-42-0 | Chemsrc [chemsrc.com]

- 3. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. vernier.com [vernier.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Ethyl acetoacetate(141-97-9) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. hmdb.ca [hmdb.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 18. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. bio.libretexts.org [bio.libretexts.org]

- 20. studysmarter.co.uk [studysmarter.co.uk]

- 21. byjus.com [byjus.com]

- 22. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Hyperpolarized [1,3-13C2 ]ethyl acetoacetate is a novel diagnostic metabolic marker of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl acetoacetate-13C4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Ethyl acetoacetate-¹³C₄, a stable isotope-labeled compound crucial for a variety of applications in research and development. This document details its fundamental properties, provides a general synthesis protocol, and outlines its use as an internal standard in quantitative analytical methods.

Core Data Presentation

The fundamental properties of Ethyl acetoacetate-¹³C₄ are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 84508-55-4 |

| Molecular Weight | 134.11 g/mol |

| Molecular Formula | ¹³C₄C₂H₁₀O₃ |

| Appearance | Not specified, typically a liquid |

| Applications | Stable isotope for proteomics research, synthetic intermediate, tracer, internal standard for NMR, GC-MS, or LC-MS analysis.[1] |

Experimental Protocols

General Synthesis of Ethyl Acetoacetate-¹³C₄ via Claisen Condensation

This protocol describes a general method for the synthesis of Ethyl acetoacetate-¹³C₄, adapted from the well-established Claisen condensation of ethyl acetate. The synthesis of the isotopically labeled compound requires the use of ¹³C-labeled ethyl acetate.

Principle: The Claisen condensation involves the base-catalyzed self-condensation of an ester containing α-hydrogens to form a β-keto ester. In this case, two molecules of Ethyl acetate-¹³C₄ react to form Ethyl acetoacetate-¹³C₄.

Materials:

-

Ethyl acetate-¹³C₄

-

Sodium ethoxide (or another suitable strong base)

-

Anhydrous ethanol (B145695) (as solvent)

-

Hydrochloric acid (for neutralization)

-

Anhydrous magnesium sulfate (B86663) (for drying)

-

Appropriate glassware for reflux and distillation

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol.

-

Addition of Labeled Ester: Ethyl acetate-¹³C₄ is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.

-

Reflux: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Neutralization: The reaction mixture is cooled to room temperature and then neutralized by the slow addition of dilute hydrochloric acid.

-

Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer containing the product is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., diethyl ether) to maximize product recovery.

-

Drying and Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude Ethyl acetoacetate-¹³C₄ is then purified by fractional distillation under reduced pressure.

Quantitative Analysis Using Ethyl Acetoacetate-¹³C₄ as an Internal Standard

Ethyl acetoacetate-¹³C₄ is an ideal internal standard for the quantification of unlabeled ethyl acetoacetate (B1235776) or related analytes in complex matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). This method, known as stable isotope dilution analysis (SIDA), offers high accuracy and precision by correcting for sample loss during preparation and for matrix effects during analysis.

Principle: A known amount of the stable isotope-labeled internal standard (Ethyl acetoacetate-¹³C₄) is added to the sample containing the analyte of interest (unlabeled ethyl acetoacetate). The analyte and the internal standard are co-extracted and analyzed. Since they have nearly identical chemical and physical properties, any loss during sample preparation or variations in instrument response will affect both compounds equally. The concentration of the analyte is then determined by measuring the ratio of the analyte's signal to the internal standard's signal.

Procedure:

-

Sample Preparation: The biological or environmental sample is homogenized and prepared according to the specific analytical method.

-

Spiking with Internal Standard: A precise and known amount of a standard solution of Ethyl acetoacetate-¹³C₄ is added to the prepared sample.

-

Extraction: The analyte and the internal standard are co-extracted from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).

-

Derivatization (for GC-MS, if necessary): For GC-MS analysis, it may be necessary to derivatize the analyte and internal standard to increase their volatility and thermal stability.

-

Instrumental Analysis: The extracted and prepared sample is injected into the GC-MS or LC-MS system. The mass spectrometer is set to monitor specific ions for both the unlabeled analyte and the ¹³C-labeled internal standard.

-

Quantification: A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is calculated based on the measured ratio of the analyte to the internal standard and the calibration curve.

Mandatory Visualization

Caption: Workflow for quantitative analysis using Ethyl acetoacetate-¹³C₄ as an internal standard.

References

A Technical Guide to Ethyl Acetoacetate-13C4 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of Ethyl acetoacetate-13C4 in scientific research. This compound is a stable isotope-labeled compound crucial for tracing metabolic pathways and serving as an internal standard in quantitative analyses. This guide provides a comparative overview of commercial suppliers, detailed experimental protocols, and visual representations of key concepts to facilitate its effective use in the laboratory.

Commercial Suppliers and Product Specifications

The selection of a suitable commercial supplier for this compound is a critical first step in ensuring the accuracy and reproducibility of experimental results. Key factors to consider include isotopic purity, chemical purity, and the availability of comprehensive analytical documentation. Below is a summary of leading suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Molecular Weight |

| Sigma-Aldrich | Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | 99 atom % 13C[1][2][3] | 99% (CP)[1][2][3] | 134.11[1][2] |

| Cambridge Isotope Laboratories | ETHYL ACETOACETATE (B1235776) (1,2,3,4-13C4, 99%) | 84508-55-4 | 99% | 98% | 134.11 |

| Santa Cruz Biotechnology | Ethyl acetoacetate-1,2,3,4-13C4 | 84508-55-4 | Not specified | Not specified | 134.11[4] |

| MedchemExpress | This compound | 84508-55-4 | >98% | >98% | 134.11[5] |

| Shimadzu Chemistry & Diagnostics | [13C4]-Ethyl Acetoacetate | 84508-55-4 | Min. 99% 13C[6] | Min. 98.00 %[6] | 134.11 g/mol [6] |

| A2B Chem LLC | Ethylacetoacetate-1,2,3,4-13C4 | Not specified | Not specified | 98% | Not specified |

| Medical Isotopes, Inc. | Ethylacetoacetate-1,2,3,4-13C4 | Not specified | Not specified | 98% | Not specified |

Note: "CP" denotes chemically pure. Data is subject to lot-to-lot variability and researchers should always consult the Certificate of Analysis (CoA) for specific data.

Experimental Protocols

The primary applications of this compound in research are in metabolic flux analysis (MFA) and as an internal standard for stable isotope dilution (SID) mass spectrometry.

Protocol 1: Metabolic Flux Analysis (MFA) in Cell Culture

This protocol outlines a general workflow for tracing the metabolism of this compound in cultured cells.

1. Cell Culture and Isotope Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

Replace the standard medium with a medium containing a known concentration of this compound. The concentration should be optimized based on the specific cell line and experimental goals.

-

Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to determine the optimal labeling duration.

2. Quenching and Metabolite Extraction:

-

Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol (B129727) pre-chilled to -80°C).

-

Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

-

Vortex the lysate and incubate on ice to ensure complete extraction.

-

Centrifuge the lysate at high speed to pellet cell debris.

-

Collect the supernatant containing the metabolites.

3. Sample Preparation for Mass Spectrometry (MS) Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, reconstitute the dried extract in a suitable solvent (e.g., a mixture of water and acetonitrile).

4. MS Data Acquisition and Analysis:

-

Analyze the prepared samples using GC-MS or LC-MS.

-

Acquire data in full scan mode to detect all mass isotopologues of the metabolites of interest.

-

Process the raw data to identify and quantify the mass isotopologue distributions (MIDs) of metabolites downstream of ethyl acetoacetate metabolism.

-

Correct for the natural abundance of 13C.

-

Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes based on the MIDs and a metabolic network model.

Protocol 2: Quantification of Acetoacetate using Stable Isotope Dilution (SID) GC/MS

This protocol describes the use of this compound as an internal standard for the accurate quantification of endogenous acetoacetate.

1. Sample Collection and Preparation:

-

Collect biological samples (e.g., plasma, cell culture medium).

-

To a known volume of the sample, add a precise amount of this compound solution of a known concentration. The amount of internal standard added should be comparable to the expected amount of endogenous acetoacetate.

2. Extraction:

-

Extract the acetoacetate and the internal standard from the sample matrix using a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness.

3. Derivatization:

-

Derivatize the extracted material to improve chromatographic separation and mass spectrometric detection. For example, acetoacetate can be converted to its more stable ethyl ester or a silyl (B83357) derivative.

4. GC/MS Analysis:

-

Analyze the derivatized sample by GC/MS.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the derivatized endogenous acetoacetate and the 13C-labeled internal standard.

5. Quantification:

-

Determine the peak areas for the selected ions of both the endogenous analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous acetoacetate to the peak area of the this compound internal standard.

-

Create a calibration curve using known concentrations of unlabeled acetoacetate and a fixed concentration of the internal standard.

-

Determine the concentration of acetoacetate in the unknown sample by interpolating the peak area ratio onto the calibration curve.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.

Caption: Logical workflow for selecting a commercial supplier of this compound.

Caption: Central role of Acetyl-CoA in metabolism and the entry point of Ethyl acetoacetate.

Caption: Experimental workflow for 13C Metabolic Flux Analysis using this compound.

References

A Comprehensive Technical Guide to the Safe Handling of Ethyl Acetoacetate-¹³C₄ in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for Ethyl acetoacetate-¹³C₄, a stable isotope-labeled compound integral to advancements in metabolic research, drug development, and various life sciences. While the ¹³C isotope is non-radioactive and poses no radiological risk, the chemical properties of ethyl acetoacetate (B1235776) necessitate stringent safety measures. This document outlines these measures, provides detailed experimental protocols, and presents a visual workflow to ensure the safe and effective use of this compound in a laboratory setting.

Core Safety and Hazard Information

The primary safety considerations for Ethyl acetoacetate-¹³C₄ are dictated by the toxicological and chemical properties of the ethyl acetoacetate molecule itself, not the ¹³C isotope. Therefore, the safety precautions required are identical to those for the unlabeled version of the compound.

GHS Hazard Classification:

-

Skin corrosion/irritation: Category 2 (Causes skin irritation)

-

Serious eye damage/eye irritation: Category 2A (Causes serious eye irritation)[3]

-

Specific target organ toxicity - single exposure: Category 3 (May cause respiratory irritation)

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

Prevention: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362+P364 (Take off contaminated clothing and wash it before reuse), P370+P378 (In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish).[2]

-

Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P403+P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[2][4]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][4]

Quantitative Data

The following table summarizes the key quantitative safety and physical property data for ethyl acetoacetate.

| Property | Value | Source |

| Flash Point | 57 °C (135 °F) - closed cup | [3] |

| Boiling Point | 180 °C (356 °F) | [3] |

| Freezing Point | -43 °C (-45 °F) | [3] |

| Vapor Pressure | 1 hPa (1 mmHg) at 28.5 °C (83.3 °F) | [3] |

| Vapor Density | 4.5 | [3] |

| Oral LD50 (Rat) | 3980 mg/kg |

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of Ethyl acetoacetate-¹³C₄ and to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[1]

-

Respiratory Protection: Use in a well-ventilated area. If vapors are likely to be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mists.[1]

-

Take measures to prevent the buildup of electrostatic charge.[5]

-

Wash hands thoroughly after handling.[5]

Storage:

-

Store away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1]

Accidental Release and First Aid Measures

Accidental Release:

-

Evacuate the area: Remove all personnel from the affected area.

-

Eliminate ignition sources: Turn off all flames, and spark-producing equipment.[4]

-

Ventilate the area.

-

Contain the spill: Use a non-combustible absorbent material like sand or earth to contain the spill.[1]

-

Collect the spilled material: Carefully scoop up the absorbed material into a labeled, sealable container for disposal.

-

Clean the area: Decontaminate the spill area with a suitable solvent.

-

Dispose of waste: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[4]

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Disposal Considerations

Dispose of Ethyl acetoacetate-¹³C₄ and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.[4]

Experimental Protocol: Synthesis of Ethyl 2-(¹³C₂-acetyl)-3-(¹³C₂-methyl)-5-phenyl-2,4-pentadienoate

This protocol details a potential synthetic application of Ethyl acetoacetate-¹³C₄.

Materials:

-

Ethyl acetoacetate-¹³C₄

-

Piperidine (B6355638) (catalyst)

-

Ethanol (B145695) (solvent)

-

Diethyl ether

-

Saturated sodium bisulfite solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Ethyl acetoacetate-¹³C₄ (1 equivalent) and cinnamaldehyde (1 equivalent) in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bisulfite solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure Ethyl 2-(¹³C₂-acetyl)-3-(¹³C₂-methyl)-5-phenyl-2,4-pentadienoate.

-

Characterize the final product using appropriate analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and isotopic labeling.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of Ethyl acetoacetate-¹³C₄ in a laboratory setting.

Caption: Workflow for the safe laboratory handling of Ethyl acetoacetate-¹³C₄.

References

Ethyl Acetoacetate-13C4 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl acetoacetate-13C4 as a stable isotope tracer for investigating cellular metabolism, with a focus on its role in tracking acetyl-CoA dynamics. This document outlines the core principles of its application, detailed experimental methodologies, and the interpretation of tracer experiments.

Introduction to this compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of ethyl acetoacetate, where four of its carbon atoms are replaced with the heavy isotope, carbon-13.[1][2][3] This non-radioactive tracer serves as a powerful tool in metabolic research, particularly for metabolic flux analysis (MFA), to quantitatively track the fate of carbon atoms through various metabolic pathways.[4] Its primary application lies in its ability to be metabolized into key metabolic intermediates, most notably acetyl-Coenzyme A (acetyl-CoA), allowing researchers to dissect the contributions of different substrates to this central metabolic hub.[1][4]

Key Properties:

| Property | Value | Reference |

| Chemical Formula | ¹³CH₃¹³CO¹³CH₂¹³COOCH₂CH₃ | [3] |

| Molecular Weight | 134.11 g/mol | [3] |

| CAS Number | 84508-55-4 | [2][3] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [3] |

| Physical Form | Liquid | [3] |

Metabolic Fate of this compound

Upon entering the cell, this compound is hydrolyzed by esterases to release ethanol (B145695) and ¹³C₄-acetoacetate. The ¹³C₄-acetoacetate is then activated to ¹³C₄-acetoacetyl-CoA, which is subsequently cleaved by thiolase to yield two molecules of [¹³C₂]-acetyl-CoA. This labeled acetyl-CoA can then enter various metabolic pathways.

Core Metabolic Pathways:

-

Tricarboxylic Acid (TCA) Cycle: [¹³C₂]-acetyl-CoA condenses with oxaloacetate to form ¹³C-labeled citrate, and the ¹³C label is subsequently incorporated into all TCA cycle intermediates. This allows for the measurement of TCA cycle flux and anaplerotic contributions.

-

Fatty Acid Synthesis: Cytosolic [¹³C₂]-acetyl-CoA is a primary building block for de novo fatty acid synthesis. Tracking the incorporation of ¹³C into fatty acids provides a measure of fatty acid synthesis rates.

-

Histone Acetylation: Nuclear acetyl-CoA is the acetyl group donor for histone acetylation, a critical epigenetic modification that regulates gene expression. This compound can be used to trace the contribution of this metabolic pathway to the epigenetic landscape.

-

Cholesterol Biosynthesis: Acetyl-CoA is the precursor for the mevalonate (B85504) pathway, which leads to the synthesis of cholesterol and other isoprenoids.

Below is a diagram illustrating the entry of this compound into central carbon metabolism.

Data Presentation

Quantitative data from metabolic flux analysis experiments using this compound is crucial for understanding its metabolic contributions. Due to the limited availability of published studies with comprehensive quantitative data specifically for this compound, the following table is presented as an illustrative template. This table demonstrates how isotopic enrichment data for key metabolites would be presented.

Illustrative Isotopic Enrichment in Key Metabolites

| Metabolite | Mass Isotopomer Distribution (M+n) | Fractional Enrichment (%) |

| Acetyl-CoA | M+0: 40%M+2: 60% | 60.0 |

| Citrate | M+0: 25%M+2: 50%M+4: 25% | 75.0 |

| Succinate | M+0: 50%M+2: 40%M+4: 10% | 50.0 |

| Malate | M+0: 45%M+2: 45%M+4: 10% | 55.0 |

| Palmitate (C16:0) | M+0: 30%M+2: 25%M+4: 20%M+6: 15%M+8: 10% | 70.0 |

Note: The data in this table is hypothetical and serves as an example of how results from a ¹³C tracer experiment with Ethyl acetoacetate-¹³C₄ would be structured.

Experimental Protocols

The following protocols provide a general framework for conducting stable isotope tracing experiments using this compound in cultured cells. These should be optimized based on the specific cell type and experimental objectives.

Cell Culture and Labeling

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that ensures they are in the exponential growth phase at the time of harvest.

-

Media Preparation: Prepare the labeling medium by supplementing the basal medium with dialyzed fetal bovine serum (to minimize unlabeled carbon sources) and the desired concentration of this compound. A typical starting concentration ranges from 100 µM to 1 mM.

-

Initiation of Labeling:

-

For adherent cells, aspirate the standard growth medium, wash the cells once with pre-warmed sterile phosphate-buffered saline (PBS).

-

For suspension cells, pellet the cells by centrifugation, wash once with pre-warmed PBS, and resuspend in the labeling medium.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined duration to achieve isotopic steady-state. This is typically at least two to three cell doubling times.

Metabolite Extraction

-

Quenching: Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells with ice-cold PBS.

-

Extraction: Add a cold extraction solvent (e.g., 80% methanol, -80°C) to the cells. For adherent cells, scrape the cells into the solvent.

-

Cell Lysis: Vortex the cell lysate vigorously and incubate at -80°C for at least 20 minutes to ensure complete cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the lysate at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating. The dried pellet can be stored at -80°C until analysis.

Sample Preparation for Mass Spectrometry (GC-MS)

-

Derivatization: Resuspend the dried metabolite extract in a derivatization agent to increase the volatility of the metabolites for GC-MS analysis. A common method involves a two-step process:

-

Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

-

-

Analysis: Analyze the derivatized samples by GC-MS.

Experimental Workflow Diagram

Signaling Pathways and Logical Relationships

Acetyl-CoA, the primary metabolic product of this compound tracing, is a critical signaling molecule that links cellular metabolism to gene regulation through histone acetylation. The availability of nuclear acetyl-CoA directly influences the activity of histone acetyltransferases (HATs), which in turn affects chromatin structure and gene expression.

The following diagram illustrates the central role of acetyl-CoA in this signaling pathway.

Conclusion and Future Directions

This compound is a valuable stable isotope tracer for elucidating the metabolic fate of acetyl-CoA in various biological systems. Its application in metabolic flux analysis can provide quantitative insights into central carbon metabolism, fatty acid synthesis, and the epigenetic regulation of gene expression. While this guide provides a comprehensive overview and general protocols, it is important to note the current scarcity of published quantitative data and detailed, validated protocols specifically for this tracer. Future research utilizing this compound is needed to establish robust datasets and standardized methodologies, which will further enhance its utility in metabolic research and drug development. Researchers are encouraged to adapt and optimize the provided protocols for their specific experimental systems to fully harness the potential of this promising metabolic tracer.

References

An In-depth Technical Guide to Metabolic Flux Analysis Using 13C Tracers

Executive Summary

Metabolic Flux Analysis (MFA) is a powerful methodology for the quantitative study of metabolic reaction rates (fluxes) within a biological system.[1][2] The integration of stable isotope tracers, particularly Carbon-13 (¹³C), into this framework—a technique known as ¹³C Metabolic Flux Analysis (¹³C-MFA)—has become the gold standard for elucidating the intricate workings of cellular metabolism.[1][2] By tracing the journey of ¹³C atoms from labeled precursors through metabolic pathways, researchers can gain unparalleled insights into the functional state of cells.[1] This detailed understanding is critical in various fields, from metabolic engineering to, most notably, drug development, where it aids in identifying novel therapeutic targets, understanding drug mechanisms of action, and uncovering resistance pathways.[1][2][3] This technical guide provides a comprehensive overview of the core principles of ¹³C-MFA, designed for researchers, scientists, and drug development professionals. It offers detailed experimental protocols, structured data presentation, and visual representations of key concepts and workflows to facilitate a deeper understanding and practical application of this transformative technology.[1]

Core Principles of ¹³C Metabolic Flux Analysis

The foundational principle of ¹³C-MFA is the introduction of a substrate labeled with ¹³C into a biological system, such as a cell culture.[1] As the cells metabolize this labeled substrate (e.g., [U-¹³C]-glucose, where all carbon atoms are ¹³C), the ¹³C atoms are incorporated into downstream metabolites. The specific pattern of ¹³C enrichment in these metabolites, referred to as the Mass Isotopomer Distribution (MID), is a direct reflection of the active metabolic pathways and their relative fluxes.[1][2] Different metabolic routes will result in distinct labeling patterns. For example, glucose metabolized through glycolysis will produce a different labeling pattern in pyruvate (B1213749) compared to glucose that is processed through the pentose (B10789219) phosphate (B84403) pathway.[2]

By measuring these MIDs using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the relative contributions of different pathways to the production of a particular metabolite.[4][5][6] This information, when integrated into a computational model of the organism's metabolic network, allows for the calculation of intracellular metabolic fluxes.[2][7]

A key advantage of ¹³C-MFA is the wealth of data it provides for flux estimation. A typical tracer experiment can yield 50 to 100 isotope labeling measurements, which are used to estimate a smaller number of independent metabolic fluxes (around 10 to 20).[4] This data redundancy significantly enhances the accuracy and confidence of the flux estimations.[4]

The overall workflow of a ¹³C-MFA experiment can be broken down into several key stages, each requiring careful planning and execution.[1][4][8]

General workflow of a 13C Metabolic Flux Analysis experiment.

Detailed Experimental Protocols

Rigorous and standardized experimental procedures are paramount for acquiring high-quality, reproducible data in ¹³C-MFA. This section outlines the critical steps in the experimental phase.

Protocol 1: Experimental Design and Tracer Selection

The success of a ¹³C-MFA study is heavily dependent on a well-thought-out experimental design.

Objective: To select an appropriate ¹³C-labeled tracer and design an experiment that will provide the necessary data to resolve the metabolic fluxes of interest.

Procedure:

-

Define the Metabolic Network: Construct a metabolic model of the biological system under investigation. This model should include all relevant pathways and reactions.[9] For eukaryotic cells, compartmentalization (e.g., cytosol vs. mitochondria) must be considered.[9]

-

Identify Target Fluxes: Determine the specific metabolic fluxes that are the focus of the study.

-

Tracer Selection: Choose a ¹³C-labeled substrate that will effectively probe the target fluxes. The choice of tracer is critical for maximizing the information obtained from the experiment. For example, [1,2-¹³C₂]-glucose is highly effective for estimating fluxes in glycolysis and the pentose phosphate pathway, while [U-¹³C₅]-glutamine is preferred for analyzing the TCA cycle.[10][11] Parallel labeling experiments using different tracers can further enhance flux resolution.[9][12]

Table 1: Common ¹³C Tracers and Their Applications

| Tracer | Primary Pathway(s) Investigated | Rationale |

| [U-¹³C₆]-Glucose | Central Carbon Metabolism, TCA Cycle | Uniformly labeled glucose effectively traces carbon throughout central metabolic pathways.[1] |

| [1,2-¹³C₂]-Glucose | Glycolysis vs. Pentose Phosphate Pathway (PPP) | This tracer provides precise estimates for glycolysis and the PPP, as the label position helps differentiate these pathways.[10][13] |

| [1-¹³C]-Glucose | Pentose Phosphate Pathway (PPP) | The C1 carbon of glucose is lost as CO₂ in the oxidative PPP, which allows for the estimation of flux through this pathway.[13] |

| [U-¹³C₅]-Glutamine | TCA Cycle Anaplerosis | Traces the entry of glutamine into the TCA cycle, a key anaplerotic pathway in many cells.[10] |

Protocol 2: Cell Culture and Isotopic Labeling

This protocol describes the labeling of adherent mammalian cells with a ¹³C tracer.

Objective: To achieve an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.[9]

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Glucose-free and glutamine-free base medium

-

¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells at a density that ensures they are in the exponential growth phase at the time of harvest.[14]

-

Acclimatization: Culture cells in a medium containing dialyzed FBS to minimize the influence of unlabeled amino acids from the serum.

-

Media Preparation: Prepare the ¹³C-labeling medium by supplementing the base medium with the ¹³C-labeled tracer at the same concentration as the unlabeled substrate it is replacing.[14]

-

Labeling:

-

For Stationary MFA: Culture the cells in the ¹³C-labeled medium for a duration sufficient to achieve isotopic steady state. This is often at least two to three cell doubling times.[14] To confirm isotopic steady state, you can measure the isotopic labeling at two different time points (e.g., 18 and 24 hours) after introducing the tracer. If the labeling patterns are identical, a steady state has been reached.[9]

-

For Isotopically Non-Stationary MFA (INST-MFA): Switch the cells from unlabeled to ¹³C-labeled medium and collect samples at multiple time points during the transient labeling phase.[14]

-

-

Cell Counting: At the time of harvest, determine the cell number and viability to normalize the metabolite data.[14]

Protocol 3: Metabolite Quenching and Extraction

Rapid quenching of metabolic activity is crucial for preserving the in vivo metabolic state.[15]

Objective: To instantly halt all enzymatic reactions and efficiently extract intracellular metabolites.

Materials:

-

Ice-cold PBS (4°C)

-

Liquid nitrogen or a dry ice/ethanol bath

-

Pre-chilled (-80°C) 80% methanol (B129727) (LC-MS grade)[16]

-

Cell scraper

-

Microcentrifuge tubes (1.5 mL)

Procedure:

-

Quenching: Quickly aspirate the culture medium and wash the cells with ice-cold PBS to halt metabolic activity.[14] Immediately add a specific volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.[7][14]

-

Extraction: Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a microcentrifuge tube.[7][14]

-

Incubation and Lysis: Incubate on ice or perform freeze-thaw cycles to ensure complete cell lysis.[17]

-

Centrifugation: Centrifuge the lysate at high speed to pellet cell debris.[7][14]

-

Supernatant Collection: Collect the supernatant, which contains the intracellular metabolites.[14]

-

Drying: Dry the metabolite extract, for example, using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.[14]

Protocol 4: Analytical Measurement

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for ¹³C-MFA.[4][12] NMR spectroscopy is another powerful tool, particularly for determining the specific positions of ¹³C labels.[4][6][18]

Objective: To measure the mass isotopomer distributions (MIDs) of key metabolites.

GC-MS Procedure:

-

Sample Derivatization: Dried metabolite extracts need to be derivatized to increase their volatility for GC-MS analysis.[14] This can be done by resuspending the extract in a derivatization agent and incubating at an elevated temperature.[14]

-

Analysis: Analyze the derivatized samples by GC-MS. The instrument will separate the metabolites, and the mass spectrometer will detect the different mass isotopomers of each metabolite.[14]

Computational Analysis and Data Interpretation

The final stage of a ¹³C-MFA study involves the computational analysis of the acquired data to estimate metabolic fluxes.

Data analysis workflow for 13C-MFA.

Data Processing:

-

Correction for Natural Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other isotopes to obtain the true mass isotopomer distributions (MIDs).[5][7]

-

Flux Estimation: The corrected MIDs, along with the metabolic network model, are used as inputs for specialized software to estimate the metabolic fluxes.[7] Several software tools are available for this purpose, such as INCA, METRAN, and 13CFLUX2.[7][19][20][21] These programs use iterative algorithms to find the set of fluxes that best explain the experimentally measured MIDs.

-

Statistical Analysis: A goodness-of-fit test, such as the chi-square (χ²) test, is performed to assess how well the model-simulated labeling patterns match the experimental data.[9] Confidence intervals for the estimated fluxes are also calculated to determine the reliability of the results.[15]

Table 2: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites from a [U-¹³C₆]-Glucose Labeling Experiment

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |

| Pyruvate | 0.10 | 0.05 | 0.15 | 0.70 | - | - | - |

| Lactate | 0.12 | 0.06 | 0.14 | 0.68 | - | - | - |

| Citrate | 0.05 | 0.02 | 0.20 | 0.10 | 0.40 | 0.15 | 0.08 |

| Glutamate | 0.08 | 0.04 | 0.25 | 0.12 | 0.35 | 0.16 | - |

Note: The data in this table is illustrative and will vary depending on the biological system and experimental conditions.

Table 3: Example of Estimated Metabolic Fluxes in Cancer Cells

| Reaction | Pathway | Control Cells (Relative Flux) | Treated Cells (Relative Flux) |

| Glycolysis | Glucose -> Pyruvate | 100 | 70 |

| Pentose Phosphate Pathway | G6P -> R5P | 15 | 25 |

| Pyruvate Dehydrogenase | Pyruvate -> Acetyl-CoA | 60 | 30 |

| Pyruvate Carboxylase | Pyruvate -> Oxaloacetate | 5 | 15 |

| Glutaminolysis | Glutamine -> α-KG | 40 | 60 |

Note: These fluxes are typically normalized to a specific uptake rate (e.g., glucose uptake) and reported as relative flux values.[16]

Visualization of Metabolic Pathways

Visualizing the metabolic network is essential for understanding the flow of carbon atoms and interpreting the results of a ¹³C-MFA study.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nuclear Magnetic Resonance Measurement of Metabolic Flux Using 13C and 1H Signals | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 20. Fiehn Lab - Flux-analysis [fiehnlab.ucdavis.edu]

- 21. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

A Technical Guide to Carbon-13: From Natural Abundance to Labeled Compounds in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of the stable isotope carbon-13 (¹³C). From its natural occurrence to its deliberate incorporation into molecules, ¹³C has become an indispensable tool in a myriad of scientific disciplines. This document provides a comprehensive overview of the core concepts, a detailed comparison of naturally abundant versus labeled compounds, key experimental methodologies, and the critical role of ¹³C in advancing metabolic research, drug development, and environmental science.

Introduction to Carbon Isotopes and the Significance of Carbon-13

Carbon, the cornerstone of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C).[] While ¹²C is the most abundant, making up nearly 99% of all carbon, it is the less common ¹³C, with a natural abundance of approximately 1.1%, that offers unique properties for scientific investigation.[2][3][4] Unlike the radioactive isotope carbon-14 (B1195169) (¹⁴C), ¹³C is stable and non-radioactive, making it a safe and reliable marker for in vivo studies in humans.[][2]

The key distinction of ¹³C lies in its nuclear properties. With six protons and seven neutrons, it possesses a nuclear spin of ½, a property not shared by the spin-zero ¹²C nucleus.[5] This non-zero spin makes ¹³C detectable by Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the structure and dynamics of carbon-containing molecules.[4][6]

Quantitative Comparison: Natural Abundance vs. Labeled Compounds

The utility of carbon-13 in research is fundamentally tied to the ability to distinguish between its natural abundance and artificially enriched levels in labeled compounds. This distinction is the basis for tracer studies, where the fate of a ¹³C-labeled molecule can be followed against the backdrop of naturally occurring carbon.

| Parameter | Natural Abundance Carbon-13 | Carbon-13 Labeled Compounds |

| Abundance of ¹³C | ~1.1%[2][3][7] | Typically 95-99% isotopic purity[8] |

| Primary Use | Baseline measurement, structural elucidation via natural abundance NMR, ecological and geological studies.[9][10] | Metabolic tracing, flux analysis, drug metabolism studies, quantitative proteomics.[4][6][11] |

| Detection Sensitivity | Low signal-to-noise in NMR due to low abundance.[12] | High signal-to-noise, enabling detection of labeled molecules and their products.[13] |

| Cost | Naturally present in all carbon-containing samples. | High cost due to the complex enrichment process (e.g., cryogenic distillation of carbon monoxide).[3][8] |

| Typical Applications | Determining the number of carbon atoms in a molecule via mass spectrometry (M+1 peak).[5] | Tracing the metabolic fate of a drug or nutrient, quantifying metabolic fluxes.[4][11] |

Applications of Carbon-13 Labeling

The ability to introduce a detectable, stable isotope of carbon into specific molecules has revolutionized numerous fields of study.

Metabolic Research and Flux Analysis

By introducing a ¹³C-labeled substrate, such as glucose or glutamine, into a biological system, researchers can trace the path of the carbon atoms through various metabolic pathways.[4][11] This technique, known as metabolic flux analysis, allows for the quantification of the rates of metabolic reactions, providing critical insights into cellular physiology in both health and disease states like cancer and diabetes.[14][15]

Figure 1: Simplified metabolic pathway showing the flow of ¹³C from labeled glucose through glycolysis and the TCA cycle.

Drug Development and Pharmacokinetics

In pharmaceutical research, ¹³C-labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[][11] By administering a ¹³C-labeled version of a drug, researchers can track its metabolic fate, identify its metabolites, and understand its pharmacokinetic profile without the use of radioactive tracers.[][11]

Proteomics and Metabolomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics that utilizes ¹³C-labeled amino acids to differentiate between protein samples.[5] In metabolomics, ¹³C-labeling helps in the identification of novel metabolites and the elucidation of complex metabolic networks.[16]

Environmental and Geological Science

The natural ratio of ¹³C to ¹²C in various materials can provide valuable information in environmental and geological studies. For instance, the analysis of these isotope ratios in ice cores and sediments helps in reconstructing past climates.[6] In ecology, it can be used to understand the diets of animals by analyzing the isotopic composition of their tissues.[2]

Experimental Protocols for Carbon-13 Detection

The two primary analytical techniques for detecting and quantifying carbon-13 are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a non-destructive technique that provides detailed information about the chemical environment of ¹³C atoms within a molecule.

-

Sample Preparation: Dissolve the ¹³C-labeled sample in a suitable deuterated solvent.

-

Instrument Setup: Tune and match the ¹³C probe on the NMR spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Pulse Program: Utilize a standard single-pulse experiment with proton decoupling.

-

Acquisition Parameters:

-

Spectral Width: Set a wide spectral width (e.g., 250 ppm) to encompass all expected ¹³C chemical shifts.

-

Acquisition Time: Set to at least 1-2 seconds for good resolution.

-

Relaxation Delay (D1): Typically 1-2 seconds.

-

Number of Scans (NS): Varies depending on sample concentration and desired signal-to-noise ratio. For natural abundance spectra, a large number of scans is often required.[12]

-

-

Data Processing: Fourier transform the acquired free induction decay (FID) to obtain the NMR spectrum. Perform phase and baseline corrections.

Figure 2: General experimental workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is used to determine the isotopic enrichment of metabolites.

-

Metabolite Extraction: Quench metabolism rapidly and extract metabolites from the biological sample using a cold solvent mixture (e.g., 80% methanol).

-

Sample Derivatization: Dry the metabolite extract and derivatize the metabolites to increase their volatility for gas chromatography. Silylation is a common derivatization method.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Injection: Inject the derivatized sample into the GC.

-

Separation: Separate the metabolites on a suitable capillary column.

-

Ionization and Detection: The mass spectrometer is typically operated in electron ionization (EI) mode to generate and detect fragment ions.

-

-

Data Analysis: Analyze the mass spectra to determine the mass isotopologue distributions (MIDs) of the metabolites, which reveals the extent of ¹³C incorporation.[17]

Figure 3: Experimental workflow for mass spectrometry-based metabolomics.

Logical Relationship: Natural Abundance vs. Labeled Compounds

The power of using ¹³C-labeled compounds lies in the ability to introduce a signal that is significantly above the natural abundance background.

Figure 4: Logical relationship illustrating the use of ¹³C-labeled compounds as tracers against the natural abundance background.

Conclusion

Carbon-13, despite its low natural abundance, is a powerful and versatile tool in modern scientific research. The ability to enrich molecules with this stable isotope has provided unprecedented insights into the complexities of metabolism, the mechanisms of drug action, and the intricate workings of biological systems. As analytical technologies continue to advance, the applications of carbon-13 are set to expand, further solidifying its role as a cornerstone of discovery in the life sciences and beyond.

References

- 2. fiveable.me [fiveable.me]

- 3. Carbon-13 - isotopic data and properties [chemlin.org]

- 4. moravek.com [moravek.com]

- 5. Carbon-13 - Wikipedia [en.wikipedia.org]

- 6. isotope-amt.com [isotope-amt.com]

- 7. Isotopic Abundance of Carbon Atoms : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Natural abundance carbon-13 nuclear magnetic resonance studies of histone and DNA dynamics in nucleosome cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. youtube.com [youtube.com]

- 13. High-Purity Carbon-13 Dioxide: The Core Material for Isotope Labeling Technology - China Isotope Development [asiaisotopeintl.com]

- 14. benchchem.com [benchchem.com]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Application of Ethyl Acetoacetate-¹³C₄ for In Vitro Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction